molecular formula C48H51K3N6O13S4 B12385544 Sulfo-Cy7.5 azide

Sulfo-Cy7.5 azide

Cat. No.: B12385544
M. Wt: 1165.5 g/mol
InChI Key: QXFFSPPKMMLKON-UHFFFAOYSA-K
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Description

Sulfo-Cy7.5 azide is a derivative of Cyanine 7.5 dye, characterized by the presence of azide and sulfonate functional groups. This compound is highly hydrophilic and water-soluble, making it suitable for use in aqueous solutions. It is commonly used in near-infrared (NIR) imaging and click chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy7.5 azide is synthesized through a series of chemical reactions involving the introduction of azide and sulfonate groups to the Cyanine 7.5 dye. The synthesis typically involves the following steps:

    Formation of Cyanine 7.5 Dye: The initial step involves the synthesis of Cyanine 7.5 dye, which includes the formation of a polymethine bridge between two nitrogen atoms.

    Introduction of Azide Group: The azide group is introduced through a nucleophilic substitution reaction, where a suitable azide precursor reacts with the Cyanine 7.5 dye.

    Addition of Sulfonate Group: The sulfonate group is added to enhance the water solubility of the compound. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7.5 azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Sulfo-Cy7.5 azide involves its ability to form covalent bonds with alkyne-containing molecules through click chemistry reactions. The azide group reacts with the alkyne group to form a stable triazole ring, enabling the labeling and tracking of biomolecules. This property is particularly useful in biological and medical applications, where precise tracking of molecules is essential .

Properties

Molecular Formula

C48H51K3N6O13S4

Molecular Weight

1165.5 g/mol

IUPAC Name

tripotassium;(2Z)-3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C48H54N6O13S4.3K/c1-47(2)42(53(5)38-18-16-34-36(45(38)47)26-32(68(56,57)58)28-40(34)70(62,63)64)20-14-30-11-9-12-31(25-30)15-21-43-48(3,4)46-37-27-33(69(59,60)61)29-41(71(65,66)67)35(37)17-19-39(46)54(43)24-8-6-7-13-44(55)50-22-10-23-51-52-49;;;/h14-21,25-29H,6-13,22-24H2,1-5H3,(H4-,50,55,56,57,58,59,60,61,62,63,64,65,66,67);;;/q;3*+1/p-3

InChI Key

QXFFSPPKMMLKON-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

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